molecular formula C25H21N3O3S B6515577 3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole CAS No. 950277-02-8

3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole

Cat. No.: B6515577
CAS No.: 950277-02-8
M. Wt: 443.5 g/mol
InChI Key: PQQDAZUBWAOKEP-UHFFFAOYSA-N
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Description

The SHELX and ORTEP-3 programs ( and ) are used for crystallographic refinement and visualization, which could theoretically assist in analyzing the compound’s crystal structure if such data existed.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-16-7-6-8-17(11-16)21-15-32-23(22(21)28-9-4-5-10-28)25-26-24(27-31-25)18-12-19(29-2)14-20(13-18)30-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQDAZUBWAOKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative data for this compound or its analogs are mentioned in the evidence. For a valid comparison, parameters such as:

  • Electronic properties (e.g., HOMO/LUMO energy levels, dipole moments)
  • Thermodynamic stability (e.g., melting points, decomposition temperatures)
  • Biological activity (e.g., IC50 values, binding affinities)
  • Structural features (e.g., bond lengths, torsion angles, packing motifs)

would typically be required. The SHELX system () is used to refine crystal structures, and ORTEP-3 () generates molecular graphics, but neither provides comparative data for oxadiazole derivatives or related heterocycles.

Limitations of the Evidence

The provided materials focus on software tools rather than chemical compounds:

  • SHELX (): A crystallographic refinement suite used for small-molecule and macromolecular structures.
  • ORTEP-3 (): A graphical interface for visualizing crystallographic data.

Recommendations for Further Research

To address the query adequately, the following steps would be necessary:

Access structural databases (e.g., Cambridge Structural Database, CCDC) to retrieve crystallographic data for the compound.

Review synthetic chemistry literature for oxadiazole derivatives, focusing on substituent effects (e.g., methoxy, methylphenyl, and pyrrole groups).

Compare computational studies (e.g., DFT calculations) to evaluate electronic properties relative to analogs.

Cite pharmacological or materials science studies if the compound has documented applications.

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